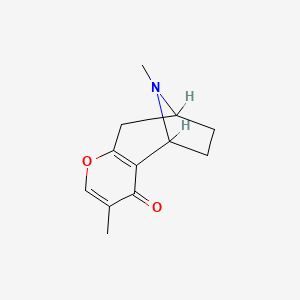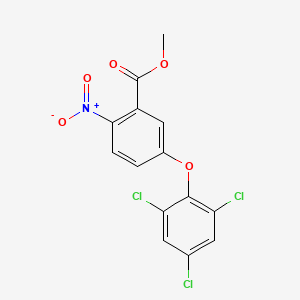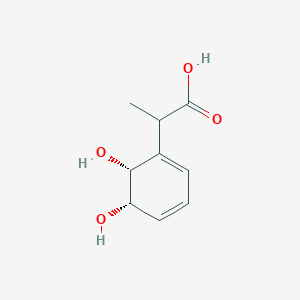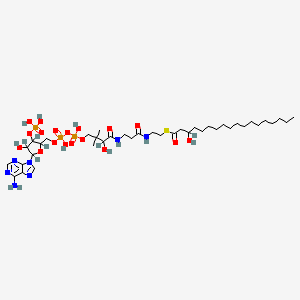
3-Hydroxyoctadecanoyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-hydroxyoctadecanoyl-coa, also known as beta-Hydroxy stearyl-CoA, is classified as a long-chain fatty acyl coa. A long-chain fatty acyl coa are acyl CoAs where the group acylated to the coenzyme A moiety is a long aliphatic chain of 13 to 21 carbon atoms. (s)-3-hydroxyoctadecanoyl-coa is considered a slightly soluble (in water), acidic compound. (s)-3-hydroxyoctadecanoyl-coa may be a unique E. coli metabolite. (s)-3-hydroxyoctadecanoyl-coa belongs to the class of Acyl CoAs. These are organic compounds contaning a coenzyme A substructure linked to another moeity through an ester bond. (inferred from compound structure).
Aplicaciones Científicas De Investigación
Enzymatic Functions and Metabolic Roles
- 3-Hydroxy-3-methylglutaryl-coenzyme A lyase (HMG-CoA lyase) deficiency, a condition related to 3-Hydroxyoctadecanoyl-coenzyme A, can lead to life-threatening illnesses, especially in neonates. This deficiency manifests in severe infantile hypoglycemia, metabolic acidosis, and hepatomegaly (Gibson, Breuer, & Nyhan, 1988).
- The enzyme 3-Hydroxy-3-methylglutaryl-coenzyme A lyase is crucial in leucine degradation and ketogenesis, as demonstrated by a clinical study, highlighting its vital metabolic functions (Gibson et al., 1990).
Biochemical Signaling and Synthesis
- Coenzyme A, a component of 3-Hydroxyoctadecanoyl-coenzyme A, plays a significant role in cellular metabolism, acting as an acyl group carrier and in carbonyl-activating reactions. Its derivatives, such as acetyl-CoA, malonyl-CoA, and HMG-CoA, are essential in regulating cellular metabolism and gene expression (Davaapil, Tsuchiya, & Gout, 2014).
Pathophysiological Conditions
- Deficiencies in enzymes related to 3-Hydroxyoctadecanoyl-coenzyme A, such as long-chain 3-hydroxyacyl-coenzyme A dehydrogenase, can result in severe clinical conditions, including encephalopathy, metabolic crises, cardiac involvement, and myopathy, as observed in patient studies (Pons et al., 1996).
- 3-Hydroxy-3-methylglutaryl coenzyme A lyase deficiency can cause hepatomegaly, hypotonia, lethargy, seizures, metabolic acidosis, and hyperammonemia. This deficiency is a rare cause of hepatomegaly, emphasizing the importance of 3-Hydroxyoctadecanoyl-coenzyme A in liver health (Urgancı, Arapoğlu, Evrüke, & Aydin, 2001).
Therapeutic Applications
- The study of 3-Hydroxyoctadecanoyl-coenzyme A derivatives and related compounds can inform therapeutic strategies. For example, the treatment of multiple acyl coenzyme A dehydrogenase deficiency (MADD) with sodium-d,l-3-Hydroxybutyrate shows the therapeutic potential of these compounds in severe metabolic disorders (van Rijt et al., 2014).
Propiedades
Número CAS |
42578-91-6 |
|---|---|
Nombre del producto |
3-Hydroxyoctadecanoyl-coenzyme A |
Fórmula molecular |
C39H70N7O18P3S |
Peso molecular |
1050 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) |
Clave InChI |
WZMAIEGYXCOYSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Otros números CAS |
42578-91-6 |
Descripción física |
Solid |
Sinónimos |
3-hydroxyoctadecanoyl-CoA 3-hydroxyoctadecanoyl-coenzyme A beta-hydroxy stearyl-CoA beta-hydroxystearoyl-CoA coenzyme A, 3-hydroxyoctadecanoyl- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




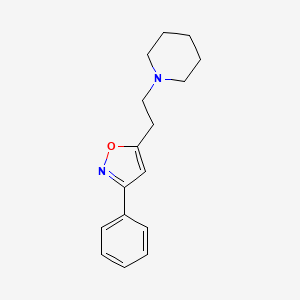
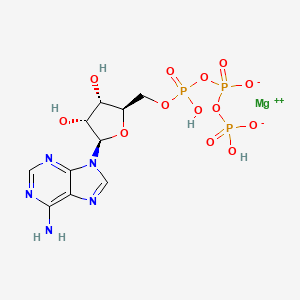
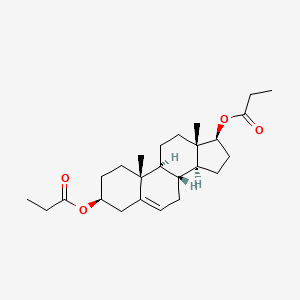
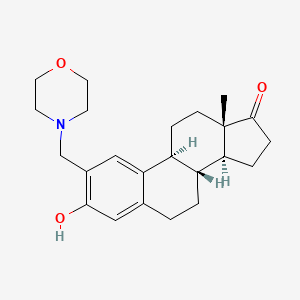
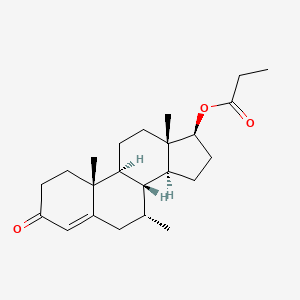

![Methyl 14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1203942.png)
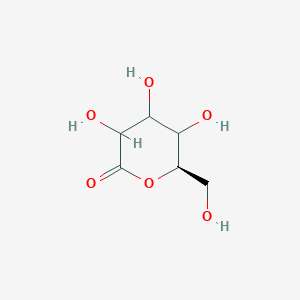
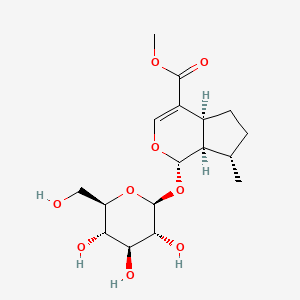
![(4S,4aS)-1-amino-7-ethenyl-4,7-dimethyl-4,4a,5,6-tetrahydropyrrolo[1,2-c]pyrimidin-3-one](/img/structure/B1203950.png)
